PEG8 Spacer Optimizes Ternary Complex Formation
t-Boc-Aminooxy-PEG8-Ms incorporates an eight-unit PEG spacer, which falls within the empirically validated 'gold standard' range (PEG4–PEG8) for PROTAC linker optimization. In contrast, shorter PEG4 linkers impose a more rigid, constrained geometry that may fail to span the inter-protein distances required for productive ubiquitination [1]. Systematic structure–activity relationship (SAR) studies demonstrate that increasing linker length from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, translating to lower cellular EC50 values [1].
| Evidence Dimension | Linker length effect on ternary complex residence time |
|---|---|
| Target Compound Data | PEG8 linker: order-of-magnitude enhancement in ternary complex residence time |
| Comparator Or Baseline | PEG4 linker: shorter residence time; more constrained geometry |
| Quantified Difference | Up to 10-fold increase in residence time |
| Conditions | Inferred from PROTAC SAR studies with variable PEG linker lengths |
Why This Matters
Procuring a PEG8 linker such as t-Boc-Aminooxy-PEG8-Ms increases the probability of achieving a potent, high-cooperativity PROTAC degrader during early-stage library screening, reducing the need for iterative linker-length optimization.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
